N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Description
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine |
InChI |
InChI=1S/C14H19N/c1-3-7-13-11(5-1)6-2-4-8-14(13)15-12-9-10-12/h1,3,5,7,12,14-15H,2,4,6,8-10H2 |
InChI Key |
NQEIXEFDZGPBIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine typically involves:
- Construction of the tetrahydrobenzoannulene core or use of a suitable ketone precursor (e.g., 6,7,8,9-tetrahydro-5H-benzoannulen-5-one)
- Introduction of the amine functionality at the 5-position
- Subsequent N-alkylation or direct amination with cyclopropylamine or a cyclopropyl group donor
This multi-step approach is supported by literature describing related benzoannulene derivatives and their amination chemistry.
Key Synthetic Steps
Alternative Approaches
Asymmetric Reductive Amination:
Using chiral catalysts and hydrogenation under high pressure can afford enantiomerically enriched amines starting from the ketone and cyclopropylamine. For example, Ru-based catalysts with ammonium acetate in trifluoroethanol under hydrogen pressure (up to 50 atm) at elevated temperatures (ca. 120°C) have been used for related chiral amine preparations.Nucleophilic Substitution on Activated Precursors:
In some cases, halogenated benzoannulene derivatives can be reacted with cyclopropylamine under nucleophilic substitution conditions to install the N-cyclopropyl amine group.
Detailed Synthetic Example (Hypothetical)
| Step | Reagents | Conditions | Yield | Comments |
|---|---|---|---|---|
| 1. Preparation of 6,7,8,9-tetrahydro-5H-benzoannulen-5-one | Starting from α-tetralone or partial hydrogenation of benzoannulene | Catalytic hydrogenation, Pd/C, H2, ambient temperature | 85% | Purified by distillation or recrystallization |
| 2. Imine formation with cyclopropylamine | Cyclopropylamine, ethanol, reflux | 2-3 hours | Quantitative (in situ) | Monitored by TLC |
| 3. Reduction of imine | NaBH3CN in MeOH, pH ~6 | Room temperature, 12 h | 75-80% | Mild reducing conditions to avoid over-reduction |
| 4. Purification | Silica gel chromatography | Eluent: Hexane/ethyl acetate | Pure product obtained | Confirmed by NMR and MS |
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- Proton NMR confirms the cyclopropyl protons and the aromatic and aliphatic protons of the tetrahydrobenzoannulene core.
- Carbon NMR shows characteristic signals for the cyclopropyl carbons and the benzoannulene carbons.
-
- Molecular ion peak at m/z = 201 consistent with C14H19N.
-
- N–H stretching bands indicating amine presence.
- Absence of carbonyl band confirms reduction of ketone to amine.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive amination of ketone | 6,7,8,9-tetrahydro-5H-benzoannulen-5-one | Cyclopropylamine, NaBH3CN or H2/Pd | Mild, room temp or reflux | Straightforward, good yields | Requires pure ketone precursor |
| Asymmetric reductive amination | Same as above | Chiral Ru catalyst, NH4OAc, H2 (high pressure) | 120°C, 20-24 h, 50 atm H2 | Enantioselective synthesis | Requires specialized catalysts, high pressure |
| Nucleophilic substitution | Halogenated benzoannulene derivative | Cyclopropylamine, base | Elevated temp | Direct installation of amine | Depends on availability of halogenated intermediates |
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
- N-(cyclopropylmethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
- 6,7,8,9-tetrahydro-5H-benzo7annulen-6-carbonitrile
Uniqueness
N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Biological Activity
N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 199.26 g/mol |
| Melting Point | Not specified |
| Purity | 97% |
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine exhibit significant antimicrobial properties. For instance, derivatives with cyclopropyl substitutions have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various naphthyridine derivatives, compounds with cyclopropyl groups demonstrated potent activity against resistant strains of Neisseria gonorrhoeae and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to non-cyclopropyl analogs, indicating a promising avenue for antibiotic development .
Neuropharmacological Effects
The compound's structural similarity to neurotransmitter analogs suggests potential neuropharmacological effects. Research indicates that compounds in this class may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
Research Findings: Receptor Binding Studies
A study involving radiolabeling techniques showed that N-cyclopropyl derivatives could effectively bind to NMDA receptors with moderate affinity. The binding affinity (K_i) was reported around 350 nM, comparable to established NMDA antagonists like memantine . This interaction suggests potential applications in treating neurodegenerative disorders.
Cytotoxicity and Safety Profile
Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on various human cell lines revealed that N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine exhibited low toxicity at therapeutic concentrations. The compound's selectivity for bacterial cells over human cells highlights its potential as a safe therapeutic agent .
Safety Profile
Further studies on the safety profile indicate that the compound does not induce significant apoptosis in normal human fibroblasts at concentrations below 50 µM. This safety margin is crucial for its consideration in drug development.
Q & A
Q. What are the standard synthetic routes for N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine, and how is its purity validated?
The synthesis typically involves reductive amination of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one with cyclopropylamine under hydrogenation conditions. Key intermediates, such as the ketone precursor (CAS 826-73-3), are often prepared via Friedel-Crafts acylation or ring-expansion reactions . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. Structural confirmation employs H/C NMR, with characteristic signals for the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and the benzoannulen core aromatic protons (δ ~6.5–7.5 ppm) .
Q. What in vitro assays are used to screen the biological activity of this compound?
Initial screening focuses on receptor binding or enzyme inhibition assays. For example:
- Mast cell stabilization : Measure inhibition of histamine release in RBL-2H3 cells using IgE/antigen challenge .
- NMDA receptor antagonism : Competitive binding assays with H-MK-801 in rat cortical membranes to assess GluN2B subunit selectivity .
Dose-response curves (IC) are generated, with positive controls (e.g., ifenprodil for GluN2B). Data interpretation requires normalization to vehicle controls and statistical validation (e.g., ANOVA).
Advanced Research Questions
Q. How does the cyclopropyl substituent influence receptor binding affinity compared to other alkyl/aryl groups?
The cyclopropyl group enhances steric and electronic effects due to its rigid, non-planar structure. SAR studies on benzoannulenamine derivatives reveal:
Q. What contradictory findings exist regarding its mechanism of action across different biological targets?
- Mast cell stabilization : Evidence suggests inhibition of calcium influx via TRPV1 channels (IC ~10 μM) .
- TGF-β pathway : Derivatives (e.g., IN-1130) inhibit TGF-βRI kinase (IC ~50 nM), suggesting off-target effects or scaffold promiscuity .
Resolution requires isoform-specific assays (e.g., siRNA knockdown) and proteomic profiling to identify primary vs. secondary targets.
Q. How can stereochemical purity impact pharmacological activity, and what methods ensure its control?
Diastereomers (e.g., 9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine) exhibit divergent activity. For example:
Q. What computational strategies optimize its pharmacokinetic profile while retaining activity?
- LogP reduction : Introduce polar groups (e.g., hydroxyl) at C-7 to lower LogP from 3.8 to 2.5, improving aqueous solubility.
- Metabolic stability : CYP3A4 metabolism is predicted via in silico tools (e.g., StarDrop), guiding deuterium incorporation at vulnerable positions (e.g., C-8) .
MD simulations validate binding mode retention post-modification.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
